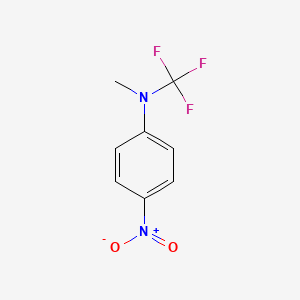

N-methyl-4-nitro-N-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3N2O2 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

N-methyl-4-nitro-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H7F3N2O2/c1-12(8(9,10)11)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |

InChI Key |

UIDQHAGOVYYTNU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Strategy

The synthesis generally proceeds via three main stages:

| Step | Reaction Type | Starting Material | Key Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetylation | m-Trifluoromethylaniline | Acetyl chloride (98% min), aprotic solvent (toluene, hexanaphthene, chlorobenzene), 50-55 °C, 5 h | m-Trifluoromethyl Acetanilide | ~78 | Aprotic solvent critical for selectivity |

| 2 | Nitration | m-Trifluoromethyl Acetanilide | Concentrated nitric acid, 60-65 °C, controlled heating | 4-Nitro-3-trifluoromethyl Acetanilide | 61-83 | Temperature control reduces isomers |

| 3 | Deacetylation (Deprotection) | 4-Nitro-3-trifluoromethyl Acetanilide | Ethanolic solution of potassium carbonate or wormwood salt, 60-80 °C, 10 h | 4-Nitro-3-trifluoromethylaniline | 62-81 | Heating promotes removal of acetyl group |

Data synthesized from patent CN102093229A and related experimental embodiments

Detailed Reaction Conditions and Mechanistic Notes

Step 1: Acetylation of m-Trifluoromethylaniline

- The amino group is protected by acetylation to form m-trifluoromethyl acetanilide, which stabilizes the molecule for selective nitration.

- Aprotic solvents such as toluene or hexanaphthene are preferred to avoid side reactions.

- Reaction temperature is maintained between 50-55 °C to optimize yield (~78%) and minimize by-products.

- Excess acetyl chloride ensures complete conversion.

Step 2: Nitration of m-Trifluoromethyl Acetanilide

- Nitration is performed using concentrated nitric acid as the nitrating agent.

- Temperature control between 60-65 °C is critical to favor para-nitration relative to the acetylated amino group and to suppress formation of positional isomers.

- The reaction is exothermic; slow heating and stirring are employed.

- Yields vary from 61% to 83% depending on precise conditions and scale.

Step 3: Deacetylation to Obtain 4-Nitro-3-trifluoromethylaniline

- The acetyl protecting group is removed by heating in ethanolic potassium carbonate or wormwood salt solution.

- Optimal temperature range is 60-80 °C for 10 hours to ensure complete deprotection without degradation.

- The product precipitates upon cooling and filtration, with yields between 62% and 81%.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in metallaphotoredox catalysis have enabled modular synthesis of trifluoromethylated anilines, including N-trifluoroalkyl anilines, via multicomponent coupling reactions involving nitroarenes, tertiary alkylamines, and trifluoropropene derivatives. While these methods are promising for complex molecule construction, the classical stepwise nitration and acetylation route remains the most established for N-methyl-4-nitro-N-(trifluoromethyl)aniline.

Summary Table of Key Preparation Parameters

| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Deacetylation |

|---|---|---|---|

| Starting Material | m-Trifluoromethylaniline | m-Trifluoromethyl Acetanilide | 4-Nitro-3-trifluoromethyl Acetanilide |

| Reagents | Acetyl chloride (98% min) | Concentrated nitric acid | Potassium carbonate or wormwood salt in ethanol |

| Solvent | Aprotic (toluene, hexanaphthene) | Concentrated nitric acid (solvent) | Ethanol |

| Temperature (°C) | 50-55 | 60-65 | 60-80 |

| Reaction Time | ~5 hours | Variable (until completion) | ~10 hours |

| Yield (%) | ~78 | 61-83 | 62-81 |

| Key Notes | Protects amino group | Controls regioselectivity | Removes acetyl protecting group |

Research Findings and Industrial Relevance

- The described method offers high reaction yields with minimal by-products and positional isomers, making it suitable for industrial scale-up.

- Use of aprotic solvents and controlled temperature profiles enhances selectivity and safety.

- The nitration step is the most sensitive, requiring careful temperature control to avoid over-nitration or side reactions.

- Deacetylation under mild basic ethanolic conditions efficiently regenerates the free amine without harsh conditions.

- The trifluoromethyl group imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst are commonly used.

Reduction: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-methyl-4-amino-N-(trifluoromethyl)aniline.

Reduction: Formation of N-methyl-4-nitroso-N-(trifluoromethyl)aniline.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

N-methyl-4-nitro-N-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various APIs. Its structure allows for modifications that lead to compounds with therapeutic effects. For instance, it has been utilized in the development of skin creams and contraceptives, showcasing its versatility in medicinal chemistry .

b. Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound's ability to interact with biological systems makes it a candidate for developing new antimicrobial agents .

a. Plant Growth Regulators

The compound is also valuable in the formulation of plant growth regulators. Its trifluoromethyl group enhances biological activity, making it effective in promoting plant growth and development . Studies have demonstrated its efficacy in regulating growth patterns in various crops.

b. Pesticides

This compound has been explored for use in pesticide formulations due to its chemical stability and effectiveness against pests. Its application in agrochemicals highlights its importance in sustainable agriculture practices.

a. Coatings and Polymers

The compound's unique properties make it suitable for use in advanced coatings and polymers. Its incorporation into polymer matrices enhances chemical resistance and thermal stability, making it ideal for industrial applications such as protective coatings for machinery and equipment .

b. Fluorinated Materials

Fluorinated compounds are known for their inertness and resistance to degradation. This compound contributes to the development of fluorinated materials used in high-performance applications, including electronics and aerospace .

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkylation Variations

a. N,N-Dimethyl-4-nitro-3-(trifluoromethyl)aniline (C₉H₉F₃N₂O₂; MW 234.18 g/mol)

- Structural Differences :

- Nitro group at position 4, trifluoromethyl at position 3 (vs. both at position 4 in the target compound).

- N,N-Dimethyl substitution (vs. N-methyl).

- Implications :

b. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4)

Electronic and Acidity Comparisons

- pKa Trends: The target compound’s -NO₂ and -CF₃ groups lower pKa significantly compared to non-nitro analogs. For example:

- N-Methyl-4-(trifluoromethyl)aniline (C₈H₈F₃N; MW 175.15 g/mol): Lacks -NO₂, leading to higher basicity (predicted pKa ~3.5–4.0) .

- 4-(Trifluoromethyl)aniline : Experimental pKa = 2.75 .

- The target compound’s acidity is further enhanced by the para-nitro group, making it less basic than analogs without nitro substituents.

Physicochemical Properties

Biological Activity

N-methyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Amino Group : Enhances reactivity and biological interactions.

- Nitro Group : Known for its role in redox reactions, potentially leading to the generation of reactive oxygen species.

- Trifluoromethyl Group : Increases lipophilicity and stability, facilitating membrane penetration.

The molecular formula is , with a molecular weight of 225.16 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. The nitro group can participate in redox reactions, which may induce cellular damage or initiate signaling pathways leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes. The nitro group is often implicated in this activity due to its ability to form reactive intermediates that can damage bacterial DNA.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways.

Case Studies and Research Findings

- Antiviral Activity : A recent study assessed the antiviral properties of several derivatives, including those similar to this compound, against influenza virus (H1N1) and herpes simplex virus (HSV-1). Compounds exhibited IC50 values ranging from 0.0022 µM to 0.0092 µM, indicating significant antiviral activity .

- Enzyme Inhibition : Research has identified this compound as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition studies revealed nanomolar concentrations effective against both MAO A and MAO B, suggesting potential applications in treating mood disorders .

- Toxicological Assessments : Toxicity evaluations have been conducted to determine the safety profile of this compound. Studies indicate that while it exhibits biological activity, careful consideration must be given to dosage and exposure duration to mitigate adverse effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.